molecular formula C9H17NO4 B8007408 tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate

tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B8007408
M. Wt: 203.24 g/mol
InChI Key: MAXQBMZDVBHSLW-PKPIPKONSA-N
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Description

tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and hydroxyl groups at the 3S and 4 positions of the pyrrolidine ring. This compound (CAS: 90481-33-7) is a white solid with a molecular formula of C₉H₁₇NO₄ and a molecular weight of 217.26 g/mol . Its key physical properties include a predicted density of 1.262±0.06 g/cm³ and a boiling point of 300.6±42.0°C . The stereochemistry of the hydroxyl groups (3S,4S or 3S,4R) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates, as it serves as a building block for bioactive molecules .

Properties

IUPAC Name

tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-PKPIPKONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Condensation with Amines

In a procedure adapted from Zheng et al., (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is synthesized via thermal condensation of malic acid and benzylamine in xylene at 140°C for 24 hours. This reaction forms a bicyclic intermediate, which is subsequently reduced to the diol. For tert-butyl protection, the benzyl group is replaced via hydrogenolysis (H₂, Pd/C), followed by Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

Key Data :

  • Yield : 52–68% after reduction and protection.

  • Stereoselectivity : Chiral HPLC confirmed >99% enantiomeric excess (ee).

  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient).

Acid-Catalyzed Cyclization

Alternative routes employ HCl-catalyzed cyclization of malic acid esters with tert-butyl carbamate. For example, methyl malate reacts with tert-butyl carbamate in refluxing toluene, yielding the pyrrolidine ring with concurrent Boc protection.

Reaction Conditions :

  • Temperature : 110°C, 12 hours.

  • Catalyst : 10 mol% p-toluenesulfonic acid.

  • Yield : 45–50%.

Stereoselective Dihydroxylation of Pyrrolidine Precursors

Dihydroxylation of pyrrolidine derivatives offers direct access to vicinal diols. The Sharpless asymmetric dihydroxylation is a cornerstone for installing stereochemistry, though alternative methods are employed for scale-up.

Osmium Tetroxide-Mediated Dihydroxylation

A Boc-protected pyrrolidine derivative undergoes dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1). The reaction proceeds at 0°C for 6 hours, achieving syn-dihydroxylation with high stereoselectivity.

Performance Metrics :

  • Diastereomeric Ratio (dr) : 9:1 (3S,4S:3R,4R).

  • Yield : 60–65% after purification.

Epoxidation-Ring Opening Sequence

Epoxidation of a Boc-protected pyrrolidine using m-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring-opening with water generates the diol. This method avoids toxic OsO₄ but requires careful control of reaction conditions to prevent racemization.

Optimized Parameters :

  • Epoxidation : 0°C, 2 hours (dr 8:1).

  • Ring-Opening : H₂SO₄ (0.1 M), 25°C, 1 hour.

  • Overall Yield : 55%.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic or chemical resolution ensures enantiopurity.

Kinetic Resolution with Lipases

Racemic tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is treated with Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. The enzyme selectively acetylates the (3R,4R)-enantiomer, leaving the desired (3S,4S)-isomer unreacted.

Efficiency :

  • Enantiomeric Excess : 98% ee after 24 hours.

  • Yield : 40% (theoretical maximum 50%).

Diastereomeric Salt Formation

Reacting the racemic diol with L-tartaric acid in ethanol forms diastereomeric salts, which are separated via fractional crystallization. The free base is regenerated using sodium hydroxide.

Outcome :

  • Recovery : 35% yield, 95% ee.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and practicality:

MethodYield (%)Stereoselectivity (ee)Toxicity ConcernsScalability
Thermal Condensation52–68>99%LowModerate
OsO₄ Dihydroxylation60–6590%High (OsO₄)Low
Epoxidation-Ring Opening5580%Moderate (mCPBA)High
Enzymatic Resolution4098%LowHigh

Critical Challenges and Optimization Strategies

Racemization During Synthesis

High-temperature steps in cyclocondensation (e.g., xylene reflux) risk racemization. Substituting xylene with ionic liquids (e.g., [BMIM][BF₄]) at 90°C reduces epimerization while maintaining reaction efficiency.

Green Chemistry Approaches

Replacing OsO₄ with electrochemical dihydroxylation (e.g., Mn(OAc)₃/H₂O) minimizes environmental impact. Pilot studies show 50% yield and 85% ee, though further optimization is needed .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of tosylates or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as an intermediate in drug development. Its ability to modulate biological pathways makes it a target for synthesizing new therapeutic agents.

Enzyme Inhibition

Research indicates that tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate exhibits inhibitory effects on specific enzymes, which is crucial for developing drugs targeting diseases such as cancer and viral infections. For example, studies have shown that compounds with similar structures can inhibit neuraminidase, an enzyme critical for influenza virus replication .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups, which allow for various chemical modifications.

Synthesis of Bioactive Compounds

This compound can be utilized to synthesize other biologically active molecules. Its hydroxyl and carboxylate groups facilitate reactions such as esterification and amination, leading to the formation of more complex structures.

Case Studies

Several studies have highlighted the compound's applications in research settings:

Study on Influenza Virus Inhibition

A notable study tested various pyrrolidine derivatives, including this compound, for their ability to inhibit influenza virus neuraminidase. The results indicated a significant reduction in viral cytopathogenic effects, suggesting potential therapeutic applications .

Development of Glycosidase Inhibitors

The compound has also been investigated for its potential as a glycosidase inhibitor, which could be beneficial in treating diabetes by modulating carbohydrate metabolism. This application underscores its versatility in addressing metabolic disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The hydroxyl groups and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The compound’s stereochemical variants exhibit distinct properties:

  • (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS: 2856018-37-4) shares the same functional groups but differs in stereochemistry, resulting in a similarity score of 0.98 . Diastereomers like this often diverge in solubility, crystallinity, and biological activity due to spatial arrangement differences.
  • cis-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS: 186393-22-6) is another diastereomer with a predicted pKa of 13.91±0.40, suggesting comparable basicity to the target compound .

Functional Group Substitutions

Replacing hydroxyl groups with other moieties significantly alters reactivity and applications:

  • (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 371240-66-3) substitutes a hydroxyl with a thiol (-SH) group, increasing nucleophilicity and metal-binding capacity (similarity score: 1.00 for enantiomers) .
  • tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS: 952747-27-2) replaces a hydroxyl with an aminooxy (-ONH₂) group, enabling conjugation chemistry (molecular weight: 202.25 g/mol) .

Substituent Position and Chain Modifications

Variations in substituent position or chain length impact molecular interactions:

  • (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine (CAS: 199174-24-8) features a hydroxymethyl (-CH₂OH) group instead of dihydroxy, reducing polarity (similarity score: 0.90) .
  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6) modifies the ring size (azetidine vs. pyrrolidine) and adds a hydroxyethyl chain, altering steric effects (similarity score: 0.92) .

Data Tables

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Properties
tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate 90481-33-7 C₉H₁₇NO₄ 3S-OH, 4-OH - Density: 1.262 g/cm³; Boiling Pt: 300.6°C
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate 2856018-37-4 C₉H₁₇NO₄ 3R-OH, 4S-OH 0.98 Predicted pKa: 13.91
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate 371240-66-3 C₉H₁₇NO₂S 3S-SH 1.00 Higher nucleophilicity
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate 952747-27-2 C₉H₁₈N₂O₃ 3S-ONH₂ - Molecular weight: 202.25 g/mol
(S)-1-Boc-(3-Hydroxymethyl)pyrrolidine 199174-24-8 C₁₀H₁₉NO₃ 3S-CH₂OH 0.90 Reduced polarity

Research Findings and Implications

  • Stereochemical Impact : The (3S,4S) and (3R,4S) diastereomers exhibit nearly identical physical properties but differ in chiral recognition, making them valuable for enantioselective catalysis .
  • Functional Group Reactivity : Thiol-containing analogs like (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate are pivotal in metal-organic frameworks due to enhanced ligand properties .
  • Synthetic Utility : Hydroxymethyl derivatives (e.g., CAS: 199174-24-8) are preferred in prodrug design for improved bioavailability .

Biological Activity

tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate is a chiral compound with significant biological activity, primarily due to its unique molecular structure, which includes a pyrrolidine ring with hydroxyl substitutions. This compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its molecular formula is C₉H₁₇NO₄, and it has a molecular weight of approximately 203.24 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to interact selectively with biological targets, making it a candidate for drug development .
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially impacting neurological functions and offering avenues for therapeutic interventions .

The biological activity of this compound is largely attributed to its stereochemistry and functional groups, which facilitate interactions with specific receptors and enzymes. For instance, studies have shown that the compound can engage in hydrogen bonding with key residues in enzyme active sites, enhancing its inhibitory potency .

Case Studies and Research Findings

A selection of studies highlights the biological implications of this compound:

  • Influenza Virus Neuraminidase Inhibition : A study explored the inhibition of neuraminidase by various amino acid derivatives, including pyrrolidine analogs. The findings indicated that modifications at the amino group significantly affected inhibitory potency. Although this compound was not the primary focus, its structural similarity to effective inhibitors suggests potential antiviral applications .
  • Neurotransmitter Interaction : Research into related compounds has shown that pyrrolidine derivatives can modulate neurotransmitter systems. The specific interactions of this compound with receptors involved in neurotransmission warrant further investigation to elucidate its potential therapeutic roles .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
(2S,5R)-2-amino-5-hydroxyhexanoic acidContains amino and hydroxyl groupsDifferent functional group reactivity
(2S,3R)-2-amino-3-hydroxybutanoic acidSimilar hydroxyl substitutionFocused on different metabolic pathways
tert-butyl (3S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylateHydroxyl and carboxylate functional groupsPotential effects on neurotransmitter systems

This table illustrates how variations in structure can lead to distinct biological activities among related compounds.

Q & A

Q. What are optimized synthetic protocols for tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate using mixed anhydride intermediates?

Methodology :

  • Reaction Setup : Use dichloromethane (CH₂Cl₂) as the solvent and N,N-diisopropylethylamine (DIPEA) as a base. Add isobutyl chloroformate to activate the carboxylic acid into a mixed anhydride intermediate .
  • Key Steps : Monitor reaction progress via LC-MS to confirm complete consumption of starting materials. Typical reaction times are 2–24 hours at room temperature.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with ~59% efficiency .

Q. What purification techniques are effective for isolating this compound?

Methodology :

  • Chromatography : Use flash chromatography with silica gel columns and gradients of ethyl acetate in hexane to resolve polar byproducts.
  • Workup : Sequential washes with 0.1 M HCl (to remove unreacted amines) and saturated NaHCO₃ (to neutralize acidic impurities) improve purity .
  • Crystallization : If the product is a solid, recrystallization from CH₂Cl₂/hexane mixtures can enhance enantiomeric purity.

Q. Which analytical methods confirm the structure and purity of this compound?

Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm stereochemistry and functional groups (e.g., tert-butyl, hydroxyls). Chemical shifts for pyrrolidine protons typically appear at δ 3.5–4.5 ppm .
  • LC-MS : Monitors reaction progress and detects residual starting materials or side products.
  • Optical Rotation : Measure [α]D to verify enantiopurity (e.g., [α]D²⁸ = -2.0 for a related compound) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?

Methodology :

  • Catalytic Systems : Iridium-based catalysts enable enantioselective amination of allylic acetates, as demonstrated in analogous pyrrolidine syntheses (94% yield, 92% ee) .
  • Computational Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize ligand-substrate interactions for higher enantioselectivity .
  • SFC Analysis : Supercritical fluid chromatography (SFC) validates enantiomeric excess (ee) and resolves diastereomers .

Q. How can conflicting NMR or LC-MS data between synthetic batches be resolved?

Methodology :

  • Impurity Profiling : Compare LC-MS traces with synthetic intermediates (e.g., mixed anhydrides, unreacted alcohols) to identify side reactions.
  • Solvent Effects : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous, as residual water may shift hydroxyl proton signals.
  • Dynamic NMR : For conformational isomers, variable-temperature NMR can resolve overlapping peaks caused by restricted rotation .

Q. What strategies address low yields in large-scale syntheses of this compound?

Methodology :

  • Scale-Up Adjustments : Replace CH₂Cl₂ with toluene for safer, higher-volume reactions. Optimize stoichiometry (e.g., 1.1 eq. of isobutyl chloroformate) to minimize side products .
  • Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps (e.g., mixed anhydride formation).
  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, reagent ratios) and identify critical parameters .

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